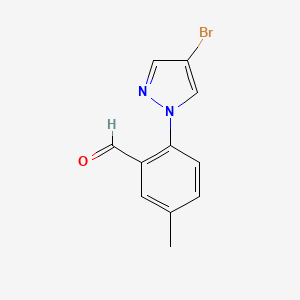

2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 5-methylbenzaldehyde under specific conditions. One common method includes:

Starting Materials: 4-bromo-1H-pyrazole and 5-methylbenzaldehyde.

Catalysts: Often, a base such as potassium carbonate is used.

Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed.

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or hydrazones.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products depend on the nucleophile used (e.g., 2-(4-methoxy-1H-pyrazol-1-yl)-5-methylbenzaldehyde).

Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzoic acid.

Reduction: 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzyl alcohol.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromo-1H-pyrazol-1-yl)aniline

- 4-Bromo-1H-pyrazole

- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a benzaldehyde moiety

Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)-5-methylbenzaldehyde is an organic compound characterized by the presence of a pyrazole ring substituted with a bromine atom and a benzaldehyde functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound enable it to interact with various biological targets, leading to significant pharmacological effects.

- Molecular Formula: C11H10BrN2O

- Molecular Weight: 265.11 g/mol

- IUPAC Name: this compound

The compound's structure combines both aromatic and heterocyclic elements, which contribute to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation: The pyrazole ring can engage in hydrogen bonding and π–π interactions with receptor sites, modulating their activity.

- Antimicrobial Activity: The compound has demonstrated significant antibacterial and antifungal effects against various pathogens.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activity. Specifically, studies have shown that this compound can inhibit the growth of cancer cell lines such as breast (MCF-7 and MDA-MB-231) and liver (HepG2) cancers.

A study highlighted the synergistic effect of this compound when combined with doxorubicin, enhancing cytotoxicity against breast cancer cells. The presence of bromine substituents was found to increase the efficacy of these compounds in targeting cancer cells .

Antimicrobial Activity

The compound has also exhibited significant antimicrobial activity. Studies have reported minimum inhibitory concentration (MIC) values lower than standard antibiotics for related pyrazole compounds, indicating promising potential as antimicrobial agents .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | Structure | Moderate anticancer properties |

| 3-(4-Bromo-1H-pyrazol-1-yl)-4-methylbenzaldehyde | Structure | Antibacterial but less effective |

| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | Structure | Limited anticancer activity |

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Antitumor Activity Study: A study focused on evaluating the cytotoxic effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that compounds containing bromine exhibited higher cytotoxicity compared to others. The study concluded that these compounds could be developed further for therapeutic applications in breast cancer treatment .

- Synergistic Effects with Doxorubicin: Research demonstrated that combining this compound with doxorubicin resulted in enhanced apoptosis and cell death in cancer cell lines, suggesting a potential strategy for improving treatment outcomes .

- Antimicrobial Efficacy Assessment: A comparative analysis showed that this compound displayed significant antibacterial properties against Gram-positive and Gram-negative bacteria, providing a basis for further development as an antimicrobial agent .

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

2-(4-bromopyrazol-1-yl)-5-methylbenzaldehyde |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-3-11(9(4-8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |

InChI Key |

ATNDDMGGOTUMMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(C=N2)Br)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.